2-({2-[(2-CARBOXYPHENYL)SULFANYL]ETHYL}SULFANYL)BENZOIC ACID
Description
This compound is a benzoic acid derivative featuring two ortho-positioned sulfanyl (thioether) linkages. The structure comprises two benzoic acid moieties connected via a –S–CH2–CH2–S– bridge. Its molecular weight (calculated as 336.37 g/mol) and planar aromatic core suggest applications in chelation chemistry, drug design, or polymer synthesis.
Properties
IUPAC Name |
2-[2-(2-carboxyphenyl)sulfanylethylsulfanyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4S2/c17-15(18)11-5-1-3-7-13(11)21-9-10-22-14-8-4-2-6-12(14)16(19)20/h1-8H,9-10H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYXUFZFWQIKBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCCSC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(2-CARBOXYPHENYL)SULFANYL]ETHYL}SULFANYL)BENZOIC ACID typically involves the reaction of 2-carboxyphenylthiol with 2-bromoethylsulfanylbenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(2-CARBOXYPHENYL)SULFANYL]ETHYL}SULFANYL)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-({2-[(2-CARBOXYPHENYL)SULFANYL]ETHYL}SULFANYL)BENZOIC ACID has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-({2-[(2-CARBOXYPHENYL)SULFANYL]ETHYL}SULFANYL)BENZOIC ACID involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, or coordination with metal ions present in the enzyme’s active site.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Observations :
- The target compound’s dual carboxylic acids and extended thioether chain distinguish it from simpler analogues like E5 and E7.
- Bulky substituents (e.g., E6) reduce solubility but may enhance binding to hydrophobic targets.
Acidity and Solubility Profiles
- Target Compound : Predicted pKa ~3–4 due to dual carboxylic acids. Moderate aqueous solubility, influenced by thioether hydrophobicity.
- E5 : Hydroxyl group (pKa ~10–12) introduces polarity, improving water solubility compared to the target .
- E7 : Fluorobenzyl group reduces solubility but improves lipid membrane penetration .
Biological Activity
2-({2-[(2-Carboxyphenyl)sulfanyl]ethyl}sulfanyl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : 2-({2-[(2-Carboxyphenyl)sulfanyl]ethyl} sulfanyl)benzoic acid
- Molecular Formula : C12H12O4S2
- Molecular Weight : 284.35 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity :
- Antioxidant Properties :
- Anti-inflammatory Effects :
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of creatine kinase | |
| Antioxidant Activity | Scavenging of free radicals | |
| Anti-inflammatory | Modulation of cytokine production |
Case Study 1: Inhibition of Creatine Kinase
A study investigated the effects of this compound on creatine kinase activity in vitro. Results indicated a significant decrease in enzyme activity, suggesting potential applications in conditions characterized by elevated creatine levels, such as muscular dystrophy .
Case Study 2: Antioxidant Efficacy
In a controlled experiment assessing oxidative stress markers in human cell lines, treatment with the compound resulted in a marked reduction in malondialdehyde (MDA) levels, a byproduct of lipid peroxidation. This suggests that the compound effectively mitigates oxidative damage .
Case Study 3: Anti-inflammatory Potential
Research involving animal models of inflammation demonstrated that administration of the compound reduced levels of TNF-alpha and IL-6, key pro-inflammatory cytokines. This points towards its utility in managing inflammatory conditions such as rheumatoid arthritis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
